4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione
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Overview
Description
4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione is a heterocyclic compound with the molecular formula C4H8N2O2S and a molecular weight of 148.18 g/mol . This compound features a five-membered ring structure containing nitrogen, sulfur, and oxygen atoms, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with thiourea in the presence of an oxidizing agent to form the desired compound . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl and thione groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxyl and thione groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-2-methylimidazole: Similar structure but lacks the thione group.
1-Methylimidazole-2-thione: Lacks the hydroxyl groups.
2-Mercaptoimidazole: Contains a mercapto group instead of hydroxyl groups.
Uniqueness
4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione is unique due to the presence of both hydroxyl and thione groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields .
Properties
IUPAC Name |
4,5-dihydroxy-1-methylimidazolidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S/c1-6-3(8)2(7)5-4(6)9/h2-3,7-8H,1H3,(H,5,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLULKKCEWWGHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(NC1=S)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376957 |
Source
|
Record name | 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265986-74-1 |
Source
|
Record name | 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of regioselective synthesis in the context of 1-alkyl-4-methylsemithioglycolurils, as discussed in the first paper?
A1: Regioselective synthesis allows for the specific addition of the alkyl group to the desired nitrogen atom in the semithioglycoluril structure []. This control is crucial because different isomers of the final product might exhibit different biological activities or properties.
Q2: Why is the development of a novel approach for methimazole synthesis important, as highlighted in the second paper?
A2: While the specific novel approach isn't detailed in the abstract, exploring new synthetic routes for known compounds like methimazole is important for potentially finding more efficient, cost-effective, or environmentally friendly production methods [].
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